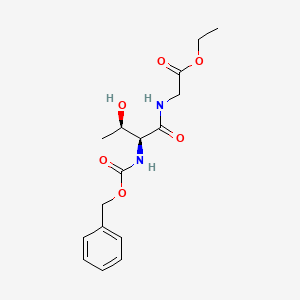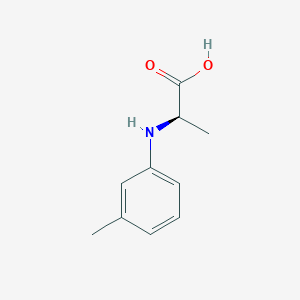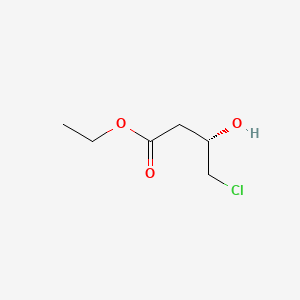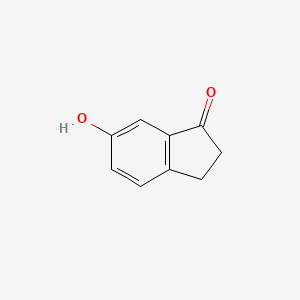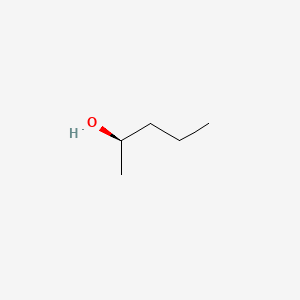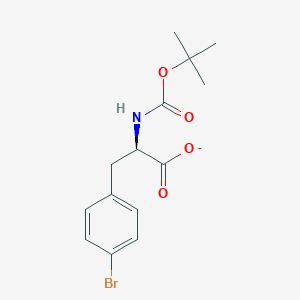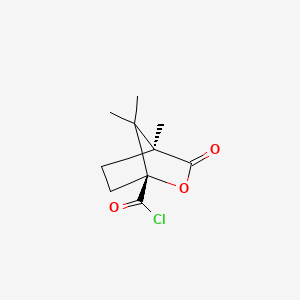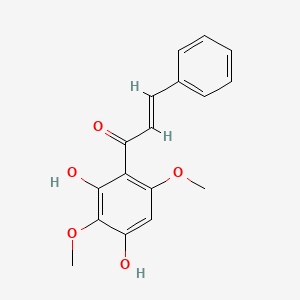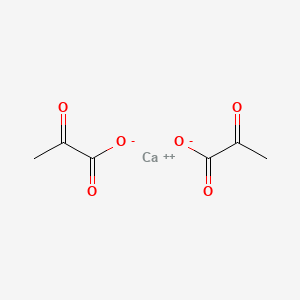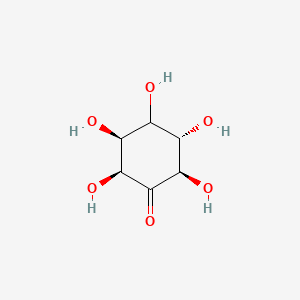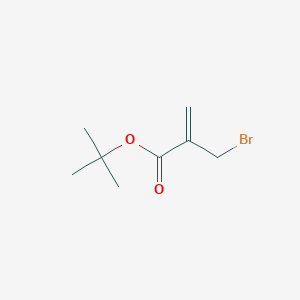
Tert-butyl 2-(bromomethyl)acrylate
Vue d'ensemble
Description
Tert-butyl 2-(bromomethyl)acrylate is an organic compound with the chemical formula C8H13BrO2. It is a brominated derivative of tert-butyl acrylate and is used in various chemical reactions and applications due to its unique reactivity and properties. This compound is often utilized in organic synthesis, particularly in the preparation of polymers and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl 2-(bromomethyl)acrylate can be synthesized through several methods. One common approach involves the bromination of tert-butyl acrylate. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions. The reaction proceeds as follows:
Bromination of Tert-butyl Acrylate:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(bromomethyl)acrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Radical Reactions: The compound can participate in radical polymerization reactions, forming polymers with specific properties.
Addition Reactions: The double bond in the acrylate moiety can undergo addition reactions with various reagents.
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Amines, thiols, alkoxides
Conditions: Solvent (e.g., ethanol), temperature (e.g., room temperature to reflux)
Products: Substituted acrylates
-
Radical Polymerization
Reagents: Radical initiators (e.g., AIBN)
Conditions: Solvent (e.g., toluene), temperature (e.g., 60-80°C)
Products: Polymers
-
Addition Reactions
Reagents: Hydrogen halides, halogens
Conditions: Solvent (e.g., dichloromethane), temperature (e.g., room temperature)
Products: Addition products
Applications De Recherche Scientifique
Tert-butyl 2-(bromomethyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical studies.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(bromomethyl)acrylate involves its reactivity towards nucleophiles and radicals. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Additionally, the presence of the acrylate moiety allows for radical polymerization, leading to the formation of polymers with specific properties. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Tert-butyl 2-(bromomethyl)acrylate can be compared with other similar compounds, such as:
- Methyl 2-(bromomethyl)acrylate
- Ethyl 2-(bromomethyl)acrylate
- Tert-butyl 2-chloromethylacrylate
Uniqueness
The uniqueness of this compound lies in its combination of the tert-butyl ester group and the bromomethyl functionality. This combination provides distinct reactivity and stability, making it a valuable compound in various synthetic applications.
Propriétés
IUPAC Name |
tert-butyl 2-(bromomethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-6(5-9)7(10)11-8(2,3)4/h1,5H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZPDFMFNUKVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449683 | |
| Record name | TERT-BUTYL 2-(BROMOMETHYL)ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53913-96-5 | |
| Record name | 1,1-Dimethylethyl 2-(bromomethyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53913-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TERT-BUTYL 2-(BROMOMETHYL)ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


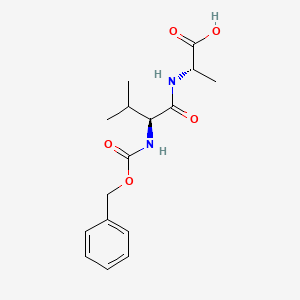
![2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1631094.png)
